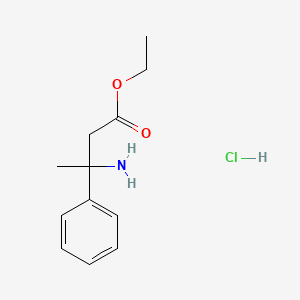

![molecular formula C25H26N4O4 B2569634 7-benzyl-N-(4-methoxyphenethyl)-1,3-dimethyl-2,4-dioxo-2,3,4,7-tetrahydro-1H-pyrrolo[2,3-d]pyrimidine-6-carboxamide CAS No. 1021216-18-1](/img/structure/B2569634.png)

7-benzyl-N-(4-methoxyphenethyl)-1,3-dimethyl-2,4-dioxo-2,3,4,7-tetrahydro-1H-pyrrolo[2,3-d]pyrimidine-6-carboxamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

This compound is a derivative of pyrrolo[2,3-d]pyrimidine . Pyrrolo[2,3-d]pyrimidines are a class of compounds that have been studied for their potential anti-cancer properties . They have been found to have significant antiproliferative effects on both ER+ (T47D) and triple-negative (MDA-MB-436) breast cancer cell lines .

Synthesis Analysis

The synthesis of this compound has been described in the literature . The compound was obtained following a specific procedure, yielding a white solid .Molecular Structure Analysis

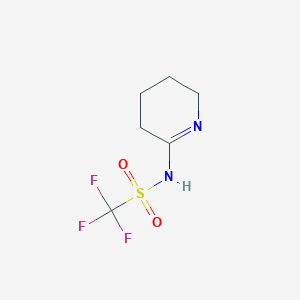

The molecular structure of this compound includes a pyrrolo[2,3-d]pyrimidine core, which is a six-membered ring containing two nitrogen atoms . It also features a benzyl group and a 4-methoxyphenethyl group .Physical And Chemical Properties Analysis

The compound is a white solid with a melting point of 139.5–140.3°C . Its IR spectrum shows peaks at 3317 cm^-1 (NH), 2925 cm^-1 (–CH2–), 1600 cm^-1 (Ar), 1568 cm^-1 (CON(CH3)2), 1470 cm^-1 (C=N), and 1450 cm^-1 (C=C) .Wissenschaftliche Forschungsanwendungen

Cancer Research

This compound belongs to the class of pyrimido[4,5-d]pyrimidines, which are known for their biological significance. They have been extensively studied for their potential as anti-cancer agents . The structure of this compound suggests it could be used to inhibit cell proliferation in various cancer cell lines, offering a pathway for targeted cancer therapies.

CDK2 Inhibition

Pyrimidine derivatives have been identified as novel inhibitors of Cyclin-Dependent Kinase 2 (CDK2), a crucial protein involved in cell cycle regulation . The inhibition of CDK2 is a promising strategy for the treatment of cancers, and this compound could serve as a lead molecule for the development of new CDK2 inhibitors.

Synthetic Chemistry

The synthetic versatility of pyrimido[2,3-d]pyrimidines allows for the creation of a wide range of derivatives with varied biological activities. This compound can be used as a starting point for synthesizing new molecules with potential applications in medicinal chemistry .

Biomedical Applications

Due to the reactivity of the substituents linked to the pyrimido[2,3-d]pyrimidine ring, this compound can be modified to create new biomolecules. These could have applications in bioengineering, such as the development of new diagnostic agents or drug delivery systems .

Molecular Modeling

The structural complexity of this compound makes it an interesting candidate for molecular modeling studies. Researchers can use it to study the interactions between small molecules and biological targets, aiding in the design of drugs with improved efficacy and reduced side effects .

Enzymatic Studies

Compounds with a pyrimido[2,3-d]pyrimidine scaffold have shown significant inhibitory activity against various enzymes. This compound could be used to study enzyme mechanisms and to develop enzyme inhibitors for therapeutic use .

Material Science

The unique properties of pyrimido[2,3-d]pyrimidines can be exploited in material science. This compound could be used to develop new materials with specific optical or electronic properties for use in technology and industry .

Environmental Applications

The reactivity and stability of this compound make it suitable for environmental applications. It could be used in the development of sensors for detecting pollutants or in processes designed to neutralize hazardous substances .

Zukünftige Richtungen

The future directions for this compound could involve further studies to elucidate its exact mechanism of action, as well as investigations into its potential as a therapeutic agent for various types of cancer. Given its significant antiproliferative effects on breast cancer cell lines , it may be particularly promising for the treatment of this disease.

Eigenschaften

IUPAC Name |

7-benzyl-N-[2-(4-methoxyphenyl)ethyl]-1,3-dimethyl-2,4-dioxopyrrolo[2,3-d]pyrimidine-6-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H26N4O4/c1-27-23-20(24(31)28(2)25(27)32)15-21(29(23)16-18-7-5-4-6-8-18)22(30)26-14-13-17-9-11-19(33-3)12-10-17/h4-12,15H,13-14,16H2,1-3H3,(H,26,30) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZLQQNIJDQFDZIW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C2=C(C=C(N2CC3=CC=CC=C3)C(=O)NCCC4=CC=C(C=C4)OC)C(=O)N(C1=O)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H26N4O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

446.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

7-benzyl-N-(4-methoxyphenethyl)-1,3-dimethyl-2,4-dioxo-2,3,4,7-tetrahydro-1H-pyrrolo[2,3-d]pyrimidine-6-carboxamide | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Bis(1,1-dimethylethyl)-[(4-cyano-3-fluorophenyl)methyl]imidodicarbonate](/img/structure/B2569556.png)

![methyl 4-(2-{3-butyl-2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-1-yl}acetamido)benzoate](/img/structure/B2569558.png)

![Bicyclo[1.1.1]pentan-1-ylmethanamine hydrochloride](/img/structure/B2569561.png)

![N-(3,3-dimethyl-4-oxo-5-propyl-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-2-phenoxyacetamide](/img/structure/B2569563.png)

![N-(1,4-dioxaspiro[4.5]decan-2-ylmethyl)-4-chloro-3-nitrobenzamide](/img/structure/B2569564.png)

![2-(benzhydrylthio)-3-phenyl-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2569567.png)

![N-[(2-Bromophenyl)-phenylmethyl]-2-formyl-N-methylbenzenesulfonamide](/img/structure/B2569568.png)